5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide
Overview
Description
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide is a complex organic compound that features both an indole and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium or nickel, and reagents like tert-butylhydroperoxide (TBHP) for oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like TBHP.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation or alkylation reactions using reagents like N-bromosuccinimide (NBS) or alkyl halides
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous conditions.
Substitution: NBS for bromination, alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or imidazole rings .
Scientific Research Applications
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole and imidazole moieties allow it to bind with high affinity to various receptors and enzymes, modulating their activity. This compound can influence multiple signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-indole-2-carboxamide
- N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide
- 5-chloro-1,3-dimethyl-1H-indole-2-carboxamide
Uniqueness
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide is unique due to the presence of both the indole and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its analogs .
Properties
IUPAC Name |
5-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dimethylindole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-10-13-7-11(17)3-4-14(13)21(2)15(10)16(22)19-6-5-12-8-18-9-20-12/h3-4,7-9H,5-6H2,1-2H3,(H,18,20)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZQOCMNEVGADT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)NCCC3=CN=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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